4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a methylpyrazole carbonyl group and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the sulfonyl fluoride group .
Scientific Research Applications
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrazole-containing molecules. Examples include:
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Methylpyrazole-4-carboxylic acid derivatives
Uniqueness
4-(1-Methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of both a piperazine ring and a sulfonyl fluoride group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(1-methylpyrazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O3S/c1-12-7-8(6-11-12)9(15)13-2-4-14(5-3-13)18(10,16)17/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVFIXUQUZQCDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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